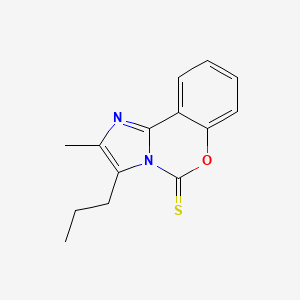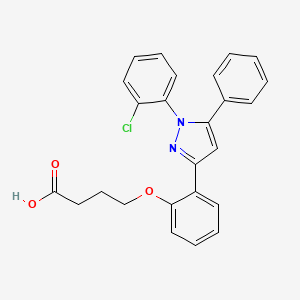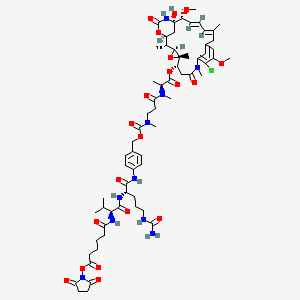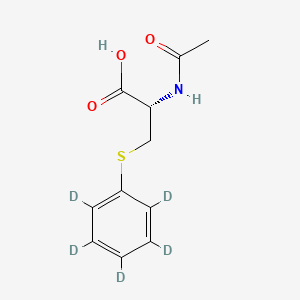
S-Phenylmercapturic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Phenylmercapturic Acid-d5 is a stable isotope-labeled compound, specifically a deuterated form of S-Phenylmercapturic Acid. It is used as a biomarker for benzene exposure, which is a significant environmental and occupational pollutant. The compound has the molecular formula C11H8D5NO3S and a molecular weight of 244.32 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenylmercapturic Acid-d5 involves the incorporation of deuterium atoms into the parent compound, S-Phenylmercapturic Acid. The process typically starts with the deuteration of benzene to produce deuterated benzene. This is followed by a series of reactions including the formation of deuterated phenylthiol and its subsequent conjugation with N-acetylcysteine .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the purification and verification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-Phenylmercapturic Acid-d5 undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides back to the thiol form.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol form.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
S-Phenylmercapturic Acid-d5 is widely used in scientific research for:
Chemistry: As a reference standard in analytical chemistry for the quantification of benzene exposure.
Biology: Used in studies to understand the metabolic pathways of benzene in biological systems.
Medicine: Employed in clinical studies to monitor benzene exposure in patients.
Industry: Utilized in occupational health to assess the exposure levels of workers in industries dealing with benzene
Mecanismo De Acción
S-Phenylmercapturic Acid-d5 exerts its effects by mimicking the behavior of its non-deuterated counterpart, S-Phenylmercapturic Acid. It is metabolized in the body to form conjugates with glutathione, which are then excreted in the urine. This process involves various enzymes and pathways, including cytochrome P450 enzymes and glutathione S-transferases .
Comparación Con Compuestos Similares
Similar Compounds
S-Benzylmercapturic Acid: Another biomarker for benzene exposure.
N-Acetyl-S-phenyl-D-cysteine: A non-deuterated form of S-Phenylmercapturic Acid.
Uniqueness
S-Phenylmercapturic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate quantification in analytical studies. This makes it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C11H13NO3S |
|---|---|
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m1/s1/i2D,3D,4D,5D,6D |
Clave InChI |
CICOZWHZVMOPJS-WYDCHYGLSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SC[C@H](C(=O)O)NC(=O)C)[2H])[2H] |
SMILES canónico |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
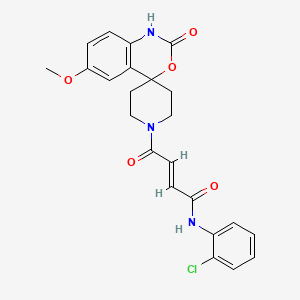
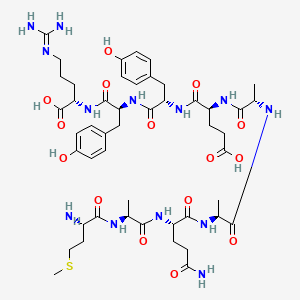

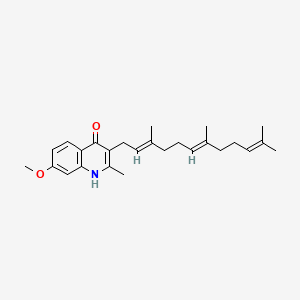
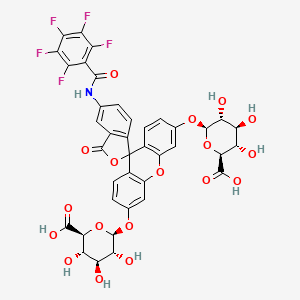

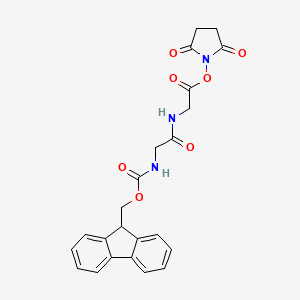
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)
